molecular formula C28H24N4O6 B11441648 ethyl 6-(2-ethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(2-ethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11441648
M. Wt: 512.5 g/mol
InChI Key: NNORRQXDTWRJPN-UHFFFAOYSA-N
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Description

Ethyl 6-(2-ethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazatricyclic core structure with various functional groups, including an ethoxybenzoyl group, a furan-2-ylmethyl group, and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-ethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of aroyl-ketenes with iso-nitriles, followed by further functionalization steps . The reaction conditions typically involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triphenylphosphine imines .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-ethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation, but typical conditions include room temperature to reflux temperatures and atmospheric pressure.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 6-(2-ethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 6-(2-ethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include other triazatricyclic compounds with different substituents, such as:

  • Ethyl 6-(2-methoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 6-(2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its triazatricyclic core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H24N4O6

Molecular Weight

512.5 g/mol

IUPAC Name

ethyl 6-(2-ethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C28H24N4O6/c1-3-36-22-12-6-5-11-19(22)26(33)30-25-21(28(35)37-4-2)16-20-24(32(25)17-18-10-9-15-38-18)29-23-13-7-8-14-31(23)27(20)34/h5-16H,3-4,17H2,1-2H3

InChI Key

NNORRQXDTWRJPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N=C2C(=CC3=C(N2CC4=CC=CO4)N=C5C=CC=CN5C3=O)C(=O)OCC

Origin of Product

United States

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